4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid
Overview
Description
“4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1343742-50-6 . It has a molecular weight of 208.14 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC Name for this compound is this compound . The InChI Code is 1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) .
Physical and Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 208.14 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database.
Scientific Research Applications
Synthesis of Fused Heterocycles : 4,4,4-Trifluoro-1-(thien-2-yl)butane-1,3-dione, a related compound, has been used in the microwave-assisted synthesis of fused heterocycles. These heterocycles incorporate a trifluoromethyl group, which is important in pharmaceuticals and agrochemicals due to its potential to enhance biological activity (Shaaban, 2008).
Creation of Pyridine Derivatives : Another study explored the reaction of 4,4,4-Trifluoro-1-(thiophen-2-yl)butane-1,3-dione with cyanothioacetamide and cyanoacetamide, leading to the formation of pyridine derivatives. These compounds were then used to synthesize various heterocyclic derivatives, showing the chemical versatility of trifluoromethylated compounds (Rateb, 2011).
Regioselectivity in Synthesis : A study on the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles revealed insights into the regioselectivity and reaction media influence. This research contributes to the understanding of how different reaction conditions can affect the formation of specific trifluoromethylated compounds (Martins et al., 2012).
Structural Analysis of Trifluoromethyl-Substituted Compounds : The synthesis and structural analysis of trifluoromethyl-substituted compounds were investigated, including the study of their crystal structures. Such studies are crucial for understanding the properties and potential applications of these compounds (Flores et al., 2018).
Potential Antitumor Activity : Research into the antitumor activity of various trifluoromethyl-1H-pyrazole analogues has been conducted, highlighting the potential therapeutic applications of these compounds in cancer treatment (Al-Suwaidan et al., 2015).
Luminescent Properties in Complexes : Studies have also been conducted on the luminescent properties of Eu(III) and Gd(III) complexes with heterocyclic diketones, including trifluoromethylated compounds. This research is relevant for the development of new materials with specific optical properties (Taidakov et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes .
Mode of Action
It’s likely that it interacts with its targets in a manner similar to other compounds with a similar structure .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and viral infections .
Pharmacokinetics
The compound’s molecular weight (20814) and formula (C7H7F3N2O2) suggest that it may have good bioavailability .
Result of Action
Similar compounds have been found to have potent antipromastigote activity .
Action Environment
Similar compounds have been found to be stable under a variety of conditions .
Biochemical Analysis
Biochemical Properties
4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity . The trifluoromethyl group in this compound enhances its binding affinity to these enzymes, leading to more effective inhibition. Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins . This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets . Once inside the cell, this compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of normal cellular processes . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The trifluoromethyl group in this compound can also affect its metabolic stability, making it more resistant to degradation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . The binding of this compound to plasma proteins can also influence its distribution and bioavailability . Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct this compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular metabolism .
Properties
IUPAC Name |
4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYZQFSKQZWVLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CC(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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